molecular formula C15H17BrN2O2 B11811467 N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine

Cat. No.: B11811467
M. Wt: 337.21 g/mol
InChI Key: FOITWSCBQKPPPO-UHFFFAOYSA-N
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Description

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine is a chemical compound with a complex structure that includes a bromine atom, two methoxy groups, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. The final step usually involves the coupling of the brominated intermediate with 4-methylpyridin-2-amine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
  • N-(3-Bromo-4,5-dimethoxybenzyl)-N-(3-pyridinylmethyl)amine
  • N-(3-Bromo-4,5-dimethoxybenzyl)-N-(4-piperidinylmethyl)amine

Uniqueness

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine stands out due to its specific substitution pattern and the presence of both bromine and methoxy groups

Biological Activity

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique combination of a bromine atom and methoxy groups on a benzyl moiety, along with a pyridin-2-amine fragment. Its molecular formula is C14H15BrN2O2C_{14}H_{15}BrN_2O_2, with a molecular weight of approximately 305.19 g/mol. The presence of the bromine atom enhances its reactivity, while the methoxy groups provide electron-donating properties that can stabilize intermediates during chemical transformations.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde in the presence of reducing agents such as sodium cyanoborohydride. This method not only yields high purity but also maintains structural integrity essential for biological activity .

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties. For instance, related compounds have shown efficacy against non-small cell lung cancer (NSCLC) cell lines by inhibiting fibroblast growth factor receptor 1 (FGFR1). The compound C9, which shares structural similarities, demonstrated IC50 values ranging from 1.25 to 2.31 µM across multiple NSCLC lines . This suggests that this compound could potentially inhibit similar pathways.

Enzyme Inhibition

Molecular docking studies have suggested that this compound can interact with specific biological targets such as enzymes and receptors. The binding interactions are characterized by hydrogen bonds and hydrophobic interactions, which are crucial for its biological efficacy. For example, it may inhibit enzymes involved in cancer progression or other diseases by modulating their activity through competitive inhibition.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-3,4-dimethylpyridin-2-aminePyridine ring with bromine and methyl groupsPrimarily studied for its role in organic synthesis
1-(6-Iodo-4-methylpyridin-3-yl)propan-1-oneIodine substitution on pyridineUsed in biological assays due to its reactivity
N-(4-Methoxybenzyl)-4-methylpyridin-2-amineMethoxy group on benzyl moietyLacks bromination but retains similar pharmacophore

This table illustrates that while this compound shares some structural characteristics with other compounds, its unique combination of functional groups may enhance its therapeutic potential.

Case Studies and Research Findings

Research has shown that derivatives of this compound exhibit various biological activities:

  • Antitumor Activity : Compounds related to this structure have been tested against different cancer cell lines with promising results.
  • Enzyme Inhibition : Studies have highlighted its potential as an inhibitor for various enzymes linked to disease pathways.
  • Molecular Docking : Computational studies indicate favorable interactions with target proteins, suggesting mechanisms for its biological effects.

Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C15H17BrN2O2/c1-10-4-5-17-14(6-10)18-9-11-7-12(16)15(20-3)13(8-11)19-2/h4-8H,9H2,1-3H3,(H,17,18)

InChI Key

FOITWSCBQKPPPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC(=C(C(=C2)Br)OC)OC

Origin of Product

United States

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